molecular formula C22H17Cl2N7O3 B454593 N'~3~-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE

N'~3~-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B454593
M. Wt: 498.3g/mol
InChI Key: JUTPBFRKWGGURN-MRUKODCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a complex organic compound with a molecular formula of C28H22Cl2N6O This compound is notable for its unique structure, which includes a pyrazole ring, a dichlorobenzyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl and nitro groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process may also include purification steps like recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxides.

Scientific Research Applications

N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide
  • 1-(2,4-dichlorobenzyl)-N’-[(Z)-(3-nitrophenyl)methylene]-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H17Cl2N7O3

Molecular Weight

498.3g/mol

IUPAC Name

N-[(Z)-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C22H17Cl2N7O3/c1-29-13-19(31(33)34)21(27-29)22(32)26-25-10-16-12-30(11-15-7-8-17(23)9-18(15)24)28-20(16)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,26,32)/b25-10-

InChI Key

JUTPBFRKWGGURN-MRUKODCESA-N

SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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